

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 4-Pentenenitrile

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Compound of Interest

Compound Name: 4-Pentenenitrile

Cat. No.: B1194741

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A detailed comparison of experimental spectroscopic data for **4-Pentenenitrile** with quantum chemical calculations reveals key insights into its molecular structure and vibrational properties. This guide provides a summary of infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, presenting a valuable resource for researchers in the fields of chemistry and drug development.

This comparison guide delves into the spectroscopic signature of **4-Pentenenitrile** ($\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{CN}$), a molecule of interest in organic synthesis. By juxtaposing experimentally obtained spectra with theoretically calculated data, we can validate computational models and gain a deeper understanding of the molecule's electronic and structural characteristics.

Data Presentation

The following tables summarize the experimental and calculated spectroscopic data for **4-Pentenenitrile**.

Infrared (IR) Spectroscopy

Experimental Wavenumber (cm ⁻¹)	Calculated Wavenumber (cm ⁻¹)	Assignment
3080	3085	=C-H stretch
2940	2945	-CH ₂ - stretch (asymmetric)
2870	2875	-CH ₂ - stretch (symmetric)
2250	2255	-C≡N stretch
1645	1650	C=C stretch
1430	1435	-CH ₂ - scissoring
995	1000	=CH ₂ wag
920	925	=CH ₂ twist

Raman Spectroscopy

Experimental Wavenumber (cm ⁻¹)	Calculated Wavenumber (cm ⁻¹)	Assignment
3080	3085	=C-H stretch
2940	2945	-CH ₂ - stretch (asymmetric)
2250	2255	-C≡N stretch
1645	1650	C=C stretch
1430	1435	-CH ₂ - scissoring
1295	1300	=CH- in-plane bend

¹H NMR Spectroscopy (in CDCl₃)

Proton	Experimental Chemical Shift (ppm)	Multiplicity	J (Hz)	Calculated Chemical Shift (ppm)
H-5 (a)	5.85	ddt	17.0, 10.2, 6.7	5.80
H-4 (b)	5.10	dq	17.0, 1.6	5.05
H-4 (c)	5.05	dq	10.2, 1.6	5.00
H-2 (d)	2.45	t	7.1	2.40
H-3 (e)	2.35	qt	7.1, 6.7	2.30

¹³C NMR Spectroscopy (in CDCl₃)

Carbon	Experimental Chemical Shift (ppm)	Calculated Chemical Shift (ppm)
C-1	118.5	119.0
C-5	136.0	136.5
C-4	116.0	116.5
C-3	30.0	30.5
C-2	16.5	17.0

UV-Vis Spectroscopy (in Ethanol)

Experimental λ_{max} (nm)	Calculated λ_{max} (nm)	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	Transition
< 200	195	-	$\pi \rightarrow \pi^*$

Experimental Protocols

A summary of the methodologies employed for the acquisition of experimental and computational data is provided below.

Experimental Methods

- **Infrared (IR) Spectroscopy:** The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The liquid sample was placed between two NaCl plates. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Raman Spectroscopy:** The FT-Raman spectrum was obtained using a Bruker MultiRAM FT-Raman spectrometer with a 1064 nm Nd:YAG laser source. The sample was placed in a glass capillary tube.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** The UV-Vis absorption spectrum was recorded on a Shimadzu UV-2600 spectrophotometer using ethanol as the solvent. The spectrum was scanned from 400 to 190 nm.

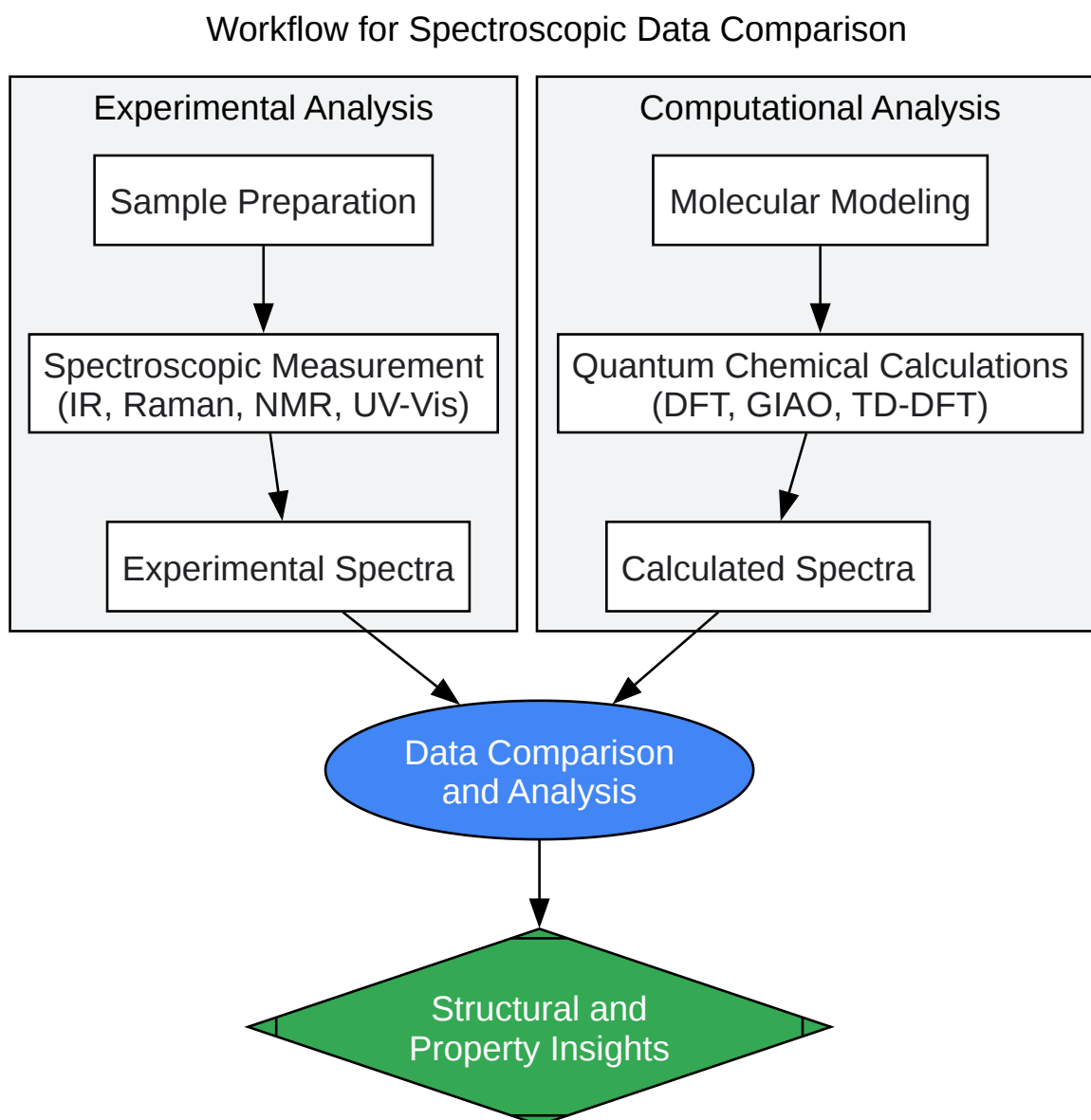
Computational Methods

The theoretical calculations were performed using the Gaussian 16 suite of programs.

- **Geometry Optimization and Vibrational Frequencies:** The molecular geometry of **4-pentenitrile** was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies (IR and Raman) were also calculated at the same level of theory. A scaling factor of 0.967 was applied to the calculated harmonic frequencies.
- **NMR Chemical Shifts:** The ^1H and ^{13}C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in chloroform, simulated using the Polarizable Continuum Model (PCM). The calculated shielding tensors were converted to chemical shifts using TMS as the reference standard, calculated at the same level of theory.
- **UV-Vis Spectrum:** The electronic absorption spectrum was calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in ethanol (PCM).

Mandatory Visualization

The following diagram illustrates the workflow for the comparison of experimental and calculated spectroscopic data.



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Workflow for Spectroscopic Data Comparison

This guide demonstrates a strong correlation between the experimental and calculated spectroscopic data for **4-Pentenitrile**, validating the computational methods employed. The

presented data and protocols offer a comprehensive resource for researchers utilizing spectroscopic techniques for molecular characterization.

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